![molecular formula C20H20ClF3N2O3S B11336330 1-[(2-chlorobenzyl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B11336330.png)
1-[(2-chlorobenzyl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[4-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a chlorophenyl group, a methanesulfonyl group, a trifluoromethyl group, and a piperidine carboxamide moiety
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-[(2-Chlorbenzyl)sulfonyl]-N-[4-(Trifluormethyl)phenyl]piperidin-4-carboxamid umfasst in der Regel mehrere Schritte, beginnend mit leicht verfügbaren Vorläufern. Ein gängiger Syntheseweg umfasst die folgenden Schritte:
Bildung des Piperidinrings: Der Piperidinring kann durch eine Cyclisierungsreaktion unter Verwendung geeigneter Vorläufer wie 1,5-Diaminopentan synthetisiert werden.
Einführung der Carboxamidgruppe: Die Carboxamidgruppe kann durch eine Amidierungsreaktion unter Verwendung eines geeigneten Carbonsäurederivats und eines Amins eingeführt werden.
Anbindung der Sulfonylgruppe: Die Sulfonylgruppe kann durch eine Sulfonierungsreaktion unter Verwendung eines Sulfonylchlorid-Reagenzes eingeführt werden.
Substitution mit Chlorbenzyl- und Trifluormethylphenyl-Gruppen: Die letzten Schritte umfassen die Substitutionsreaktionen, um die Chlorbenzyl- und Trifluormethylphenyl-Gruppen an den Piperidinring zu binden.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die Optimierung des Synthesewegs zur Steigerung der Ausbeute und Reinheit umfassen. Dies kann die Verwendung von Katalysatoren, kontrollierte Reaktionsbedingungen (Temperatur, Druck, pH-Wert) und Reinigungstechniken wie Umkristallisation und Chromatographie umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-[(2-Chlorbenzyl)sulfonyl]-N-[4-(Trifluormethyl)phenyl]piperidin-4-carboxamid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere an der benzylischen Position, eingehen, was zur Bildung von benzylischen Alkoholen oder Ketonen führt.
Reduktion: Reduktionsreaktionen können die Sulfonylgruppe angreifen und diese in ein Sulfid oder Thiol umwandeln.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen, insbesondere an der Chlorbenzyl-Position, eingehen.
Gängige Reagenzien und Bedingungen
Oxidation: Gängige Oxidationsmittel umfassen Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄) werden häufig verwendet.
Substitution: Nukleophile wie Amine, Thiole und Alkoxide können unter basischen Bedingungen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. So kann die Oxidation der benzylischen Position zu benzylischen Alkoholen oder Ketonen führen, während die Reduktion der Sulfonylgruppe Sulfide oder Thiole erzeugen kann.
Wissenschaftliche Forschungsanwendungen
1-[(2-Chlorbenzyl)sulfonyl]-N-[4-(Trifluormethyl)phenyl]piperidin-4-carboxamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Die Verbindung wird als Baustein bei der Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Sie wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle, antivirale und krebshemmende Eigenschaften.
Medizin: Die Verbindung wird auf ihre potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Entwicklung neuer Medikamente, die auf bestimmte Krankheiten abzielen.
Industrie: Sie wird aufgrund ihrer einzigartigen chemischen Eigenschaften bei der Entwicklung fortschrittlicher Materialien, einschließlich Polymeren und Beschichtungen, eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 1-[(2-Chlorbenzyl)sulfonyl]-N-[4-(Trifluormethyl)phenyl]piperidin-4-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Wegen. Die Verbindung kann an Enzyme, Rezeptoren oder andere Proteine binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Ziele und Wege hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Wirkmechanismus
The mechanism of action of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[4-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with molecular targets such as enzymes, receptors, and proteins. The compound’s functional groups enable it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 1-[(2-Brombenzyl)sulfonyl]-N-[4-(Trifluormethyl)phenyl]piperidin-4-carboxamid
- 1-[(2-Chlorbenzyl)sulfonyl]-N-[4-(Methyl)phenyl]piperidin-4-carboxamid
- 1-[(2-Chlorbenzyl)sulfonyl]-N-[4-(Trifluormethyl)phenyl]piperidin-4-carboxylat
Einzigartigkeit
1-[(2-Chlorbenzyl)sulfonyl]-N-[4-(Trifluormethyl)phenyl]piperidin-4-carboxamid ist aufgrund des Vorhandenseins sowohl der Sulfonyl- als auch der Trifluormethylgruppe einzigartig, die ausgeprägte chemische Eigenschaften wie erhöhte Lipophilie und Stabilität verleihen. Diese Eigenschaften machen es zu einer wertvollen Verbindung für verschiedene Anwendungen in Forschung und Industrie.
Eigenschaften
Molekularformel |
C20H20ClF3N2O3S |
|---|---|
Molekulargewicht |
460.9 g/mol |
IUPAC-Name |
1-[(2-chlorophenyl)methylsulfonyl]-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C20H20ClF3N2O3S/c21-18-4-2-1-3-15(18)13-30(28,29)26-11-9-14(10-12-26)19(27)25-17-7-5-16(6-8-17)20(22,23)24/h1-8,14H,9-13H2,(H,25,27) |
InChI-Schlüssel |
MJQZWOQIZCZNKV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)C(F)(F)F)S(=O)(=O)CC3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chloro-4-methylphenyl)-2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B11336251.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethoxybenzamide](/img/structure/B11336252.png)
![1-(benzylsulfonyl)-N-{4-[(phenylsulfanyl)methyl]phenyl}piperidine-4-carboxamide](/img/structure/B11336254.png)
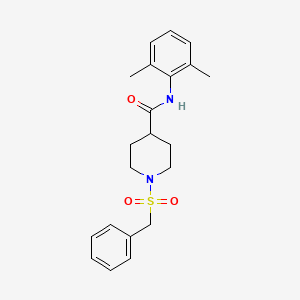
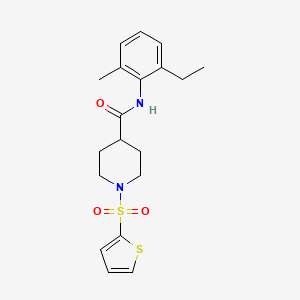
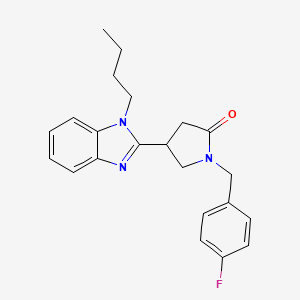
![2-[(4-methylbenzyl)sulfanyl]-5-(phenylsulfanyl)-N-(pyridin-3-yl)pyrimidine-4-carboxamide](/img/structure/B11336281.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11336283.png)
methanone](/img/structure/B11336289.png)
![6-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B11336293.png)
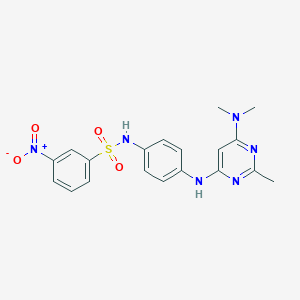
![N-(3-ethoxypropyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11336307.png)
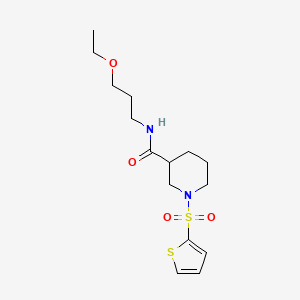
![N-(2,4-difluorophenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11336318.png)
